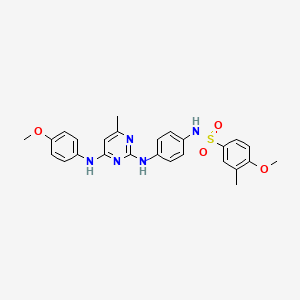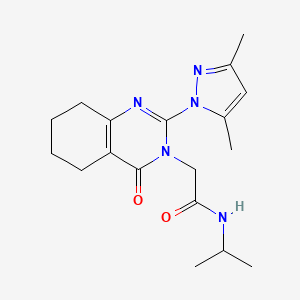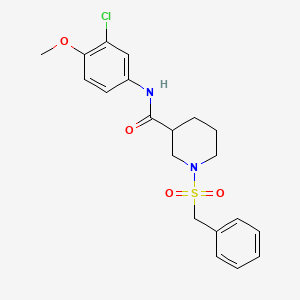
4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: OH-, RO-
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von 4-Methoxy-N-(4-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie die Aktivität bestimmter Kinasen oder Enzyme hemmen, die an zellulären Signalwegen beteiligt sind, was zur Modulation von Zellprozessen wie Proliferation, Apoptose und Differenzierung führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methoxy-N-(4-Methoxyphenyl)-N-phenylanilin
- 4-Methoxy-N-(3-Methoxyphenyl)benzamid
- 3-Chlor-4-methoxy-N-(4-Methoxyphenyl)benzamid
Einzigartigkeit
4-Methoxy-N-(4-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzolsulfonamid ist aufgrund seiner spezifischen Struktur einzigartig, die mehrere aromatische Ringe und funktionelle Gruppen umfasst, die zu seiner Reaktivität und seinen potenziellen Anwendungen beitragen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C26H27N5O4S |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
4-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H27N5O4S/c1-17-15-23(13-14-24(17)35-4)36(32,33)31-21-7-5-20(6-8-21)29-26-27-18(2)16-25(30-26)28-19-9-11-22(34-3)12-10-19/h5-16,31H,1-4H3,(H2,27,28,29,30) |
InChI-Schlüssel |
JUSLNBPDHNOTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231680.png)
![N-ethyl-N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11231687.png)

![6-chloro-N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231691.png)
![6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231693.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231697.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231718.png)
![N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11231722.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11231727.png)
![2-(2-fluorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11231730.png)

![N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11231738.png)


